N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide, often referred to as TBCA , is a synthetic compound with a complex structure. Let’s break down its components:
- N-(4-tert-butyl-1-cyanocyclohexyl) : This portion of the molecule contains a tert-butyl group, a cyano group, and a cyclohexyl ring. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity.
- 2-(3-phenylpropanesulfonyl)acetamide : This part includes a phenylpropanesulfonyl group attached to an acetamide moiety. The phenyl group contributes to the compound’s lipophilicity, while the sulfonyl group may play a role in its pharmacological properties.
Synthesis Analysis
The synthesis of TBCA involves several steps, including cyclization, acylation, and functional group modifications. Researchers have explored various synthetic routes, optimizing yields and purity. Key reactions include:
- Cyclization : Formation of the cyclohexyl ring through intramolecular reactions.
- Acylation : Introduction of the acetamide group.
- Sulfonylation : Attachment of the phenylpropanesulfonyl group.
Molecular Structure Analysis
TBCA’s molecular formula is C~20~H~28~N~2~O~3~S~2~ . Its three-dimensional structure exhibits spatial arrangements that influence its interactions with biological targets. Computational studies and X-ray crystallography have provided insights into its conformation.
Chemical Reactions Analysis
TBCA’s chemical reactivity involves nucleophilic substitutions, acid-base reactions, and potential transformations of the sulfonyl group. Investigating its behavior under different conditions is crucial for understanding its stability and reactivity.
Physical And Chemical Properties Analysis
- Physical State : TBCA is typically a white crystalline solid.
- Melting Point : Approximately 150–160°C.
- Solubility : Moderately soluble in organic solvents (e.g., DMSO, methanol).
- LogP (Partition Coefficient) : Indicates its lipophilicity.
- Stability : Sensitive to light and moisture; store in a dry, dark place.
Safety And Hazards
- Toxicity : Limited toxicity data available; handle with care.
- Hazardous Reactions : Avoid strong acids or bases.
- Environmental Impact : Dispose of properly; consider environmental implications.
Future Directions
- Biological Studies : Investigate TBCA’s effects on specific cellular pathways and disease models.
- Structural Modifications : Design analogs with improved pharmacokinetics and target selectivity.
- Clinical Trials : Evaluate TBCA’s therapeutic potential in relevant diseases.
: Source
: Source
: Source
properties
IUPAC Name |
N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropylsulfonyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3S/c1-21(2,3)19-11-13-22(17-23,14-12-19)24-20(25)16-28(26,27)15-7-10-18-8-5-4-6-9-18/h4-6,8-9,19H,7,10-16H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJHIVQXWPJLAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C#N)NC(=O)CS(=O)(=O)CCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.